![molecular formula C12H13F3O3 B15340552 2-Methyl-3-[4-(2,2,2-trifluoroethoxy)-phenyl]-propionic acid](/img/structure/B15340552.png)
2-Methyl-3-[4-(2,2,2-trifluoroethoxy)-phenyl]-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-[4-(2,2,2-trifluoroethoxy)-phenyl]-propionic acid is an organic compound characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further connected to a propionic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[4-(2,2,2-trifluoroethoxy)-phenyl]-propionic acid typically involves the reaction of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine with appropriate reagents under controlled conditions . One common method includes the use of trifluoroethanol and a base to introduce the trifluoroethoxy group, followed by further functionalization to achieve the desired propionic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
2-Methyl-3-[4-(2,2,2-trifluoroethoxy)-phenyl]-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
2-Methyl-3-[4-(2,2,2-trifluoroethoxy)-phenyl]-propionic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of 2-Methyl-3-[4-(2,2,2-trifluoroethoxy)-phenyl]-propionic acid involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
Lansoprazole: A proton pump inhibitor with a similar trifluoroethoxy group.
Omeprazole: Another proton pump inhibitor with structural similarities.
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine: An intermediate used in the synthesis of related compounds
Uniqueness
2-Methyl-3-[4-(2,2,2-trifluoroethoxy)-phenyl]-propionic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its trifluoroethoxy group enhances its stability and reactivity, making it valuable for various applications.
特性
分子式 |
C12H13F3O3 |
|---|---|
分子量 |
262.22 g/mol |
IUPAC名 |
2-methyl-3-[4-(2,2,2-trifluoroethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C12H13F3O3/c1-8(11(16)17)6-9-2-4-10(5-3-9)18-7-12(13,14)15/h2-5,8H,6-7H2,1H3,(H,16,17) |
InChIキー |
GJJMUTYBABDOSK-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC=C(C=C1)OCC(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



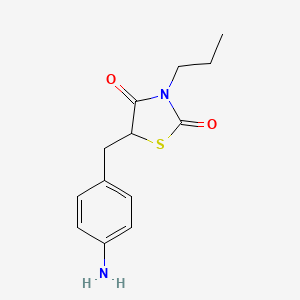

![1-[5-(Benzyloxy)-3-indolyl]-2,2,2-trifluoroethanone](/img/structure/B15340491.png)

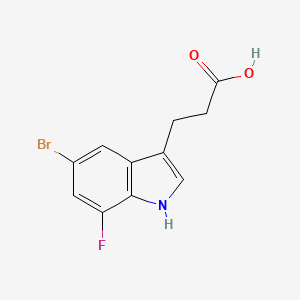
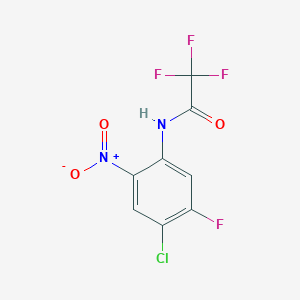
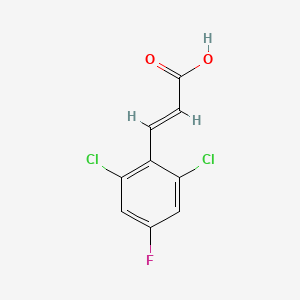
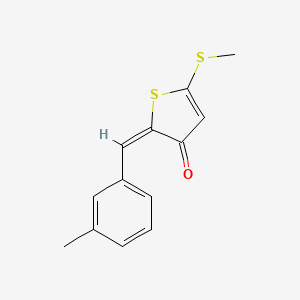
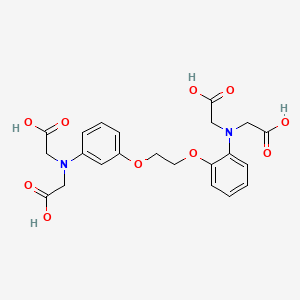

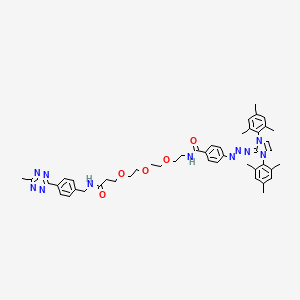

![7-Bromo-2,4-dichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one](/img/structure/B15340587.png)
